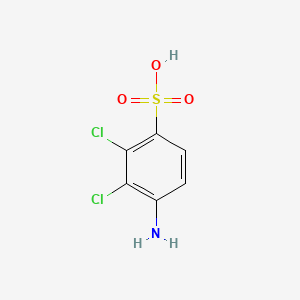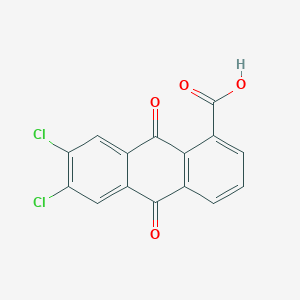![molecular formula C15H28O3 B14629771 Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol CAS No. 53889-44-4](/img/structure/B14629771.png)
Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol is a chemical compound with a complex structure that combines acetic acid and a cyclohexene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol typically involves the reaction of acetic acid with [3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound is produced in sufficient quantities to meet demand.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: It may be used in studies related to cellular processes and biochemical pathways.
Medicine: The compound’s derivatives could have potential therapeutic applications, although further research is needed to explore these possibilities.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol include other cyclohexene derivatives and acetic acid esters. These compounds share some structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its specific structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
53889-44-4 |
|---|---|
Molekularformel |
C15H28O3 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol |
InChI |
InChI=1S/C13H24O.C2H4O2/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14;1-2(3)4/h9,11,13-14H,3-8,10H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
SYPRXPDRPGPXCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC1=CC(CCC1)CO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


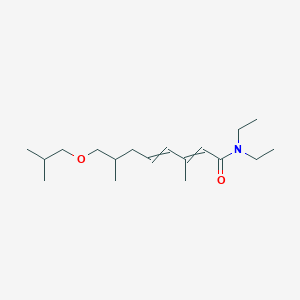
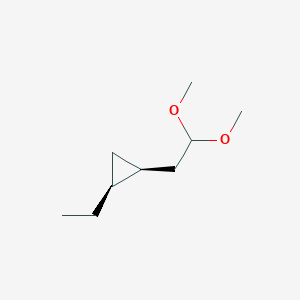
![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)
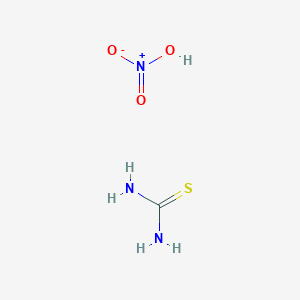
![Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14629712.png)
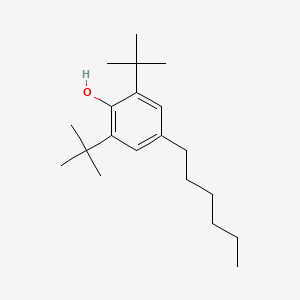

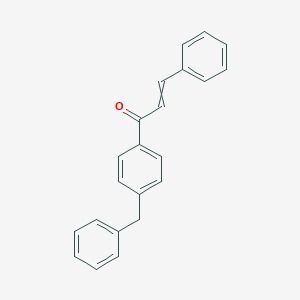
![(Piperazine-1,4-diyl)bis[(5-butoxy-1-phenyl-1H-pyrazol-3-yl)methanone]](/img/structure/B14629741.png)
![9-[2-(ethenyloxy)ethyl]-9H-carbazole](/img/structure/B14629748.png)
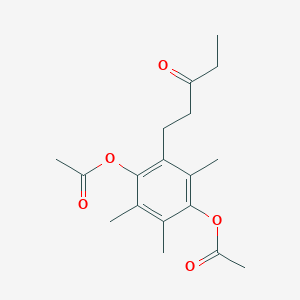
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)
